molecular formula C25H29N9O B15602777 TTK inhibitor 4

TTK inhibitor 4

Cat. No.: B15602777
M. Wt: 471.6 g/mol
InChI Key: MFJMGQLISWDJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TTK inhibitor 4 is a useful research compound. Its molecular formula is C25H29N9O and its molecular weight is 471.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H29N9O

Molecular Weight

471.6 g/mol

IUPAC Name

N-[2-[[8-(2,2-dimethylpropylamino)-6-methylpyrido[3,4-d]pyrimidin-2-yl]amino]-5-(4-methyl-1,2,4-triazol-3-yl)phenyl]prop-2-enamide

InChI

InChI=1S/C25H29N9O/c1-7-20(35)30-19-11-16(23-33-28-14-34(23)6)8-9-18(19)31-24-26-12-17-10-15(2)29-22(21(17)32-24)27-13-25(3,4)5/h7-12,14H,1,13H2,2-6H3,(H,27,29)(H,30,35)(H,26,31,32)

InChI Key

MFJMGQLISWDJSP-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of TTK Inhibitors: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2, 2025

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of Threonine Tyrosine Kinase (TTK) inhibitors, a promising class of anti-cancer therapeutics. TTK, also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Inhibition of TTK's kinase activity disrupts the SAC, leading to premature anaphase, chromosome missegregation, and ultimately, mitotic catastrophe and cell death.[1][3] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the TTK signaling pathway, quantitative data on inhibitor potency, and comprehensive experimental protocols for their characterization.

Introduction: TTK as a Therapeutic Target

Threonine Tyrosine Kinase (TTK) is a dual-specificity protein kinase that plays a central role in the regulation of mitosis.[2] Its primary function is to act as a master regulator of the Spindle Assembly Checkpoint (SAC), a signaling pathway that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[4][5] In cancer cells, which are often characterized by aneuploidy and a high mitotic rate, the proper functioning of the SAC is critical for survival. This dependency makes TTK a compelling therapeutic target for the development of novel anti-cancer agents.[1] TTK inhibitors are designed to selectively block the kinase activity of TTK, thereby abrogating the SAC and inducing mitotic catastrophe specifically in rapidly dividing cancer cells.[1]

Mechanism of Action of TTK Inhibitors

The primary mechanism of action of TTK inhibitors is the competitive inhibition of ATP binding to the kinase domain of the TTK protein.[6] By occupying the ATP-binding pocket, these small molecules prevent the transfer of a phosphate (B84403) group from ATP to TTK's downstream substrates, effectively blocking its catalytic activity.[6] This inhibition of TTK's kinase function has profound consequences for the cell cycle, primarily through the disruption of the Spindle Assembly Checkpoint.

Disruption of the Spindle Assembly Checkpoint (SAC)

The SAC is a complex signaling network that ensures high-fidelity chromosome segregation. When chromosomes are not properly attached to the mitotic spindle, unattached kinetochores generate a "wait anaphase" signal. TTK is a key initiator of this signal.[5] It localizes to unattached kinetochores and phosphorylates several downstream targets, including the kinetochore-scaffolding protein Knl1 (also known as CASC5).[7] Phosphorylation of Knl1 creates docking sites for other SAC proteins, including Bub1, BubR1, Mad1, and Mad2, leading to the assembly of the Mitotic Checkpoint Complex (MCC).[4][5] The MCC then binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[4] Inhibition of the APC/C prevents the degradation of securin and cyclin B, key proteins that restrain the activity of separase, the enzyme responsible for cleaving the cohesin rings that hold sister chromatids together.

TTK inhibitors, by blocking the kinase activity of TTK, prevent the initial phosphorylation events that trigger the SAC cascade. This leads to a failure to recruit other SAC proteins to the kinetochores and a subsequent failure to form the MCC. As a result, the APC/C remains active, leading to the premature degradation of securin and cyclin B, and an untimely entry into anaphase, even in the presence of unattached chromosomes.[1]

Induction of Mitotic Catastrophe

The premature and uncontrolled entry into anaphase caused by TTK inhibition results in severe chromosome missegregation.[1][3] Daughter cells inherit an abnormal number of chromosomes, a state known as aneuploidy.[1] This massive genomic instability triggers a form of programmed cell death known as mitotic catastrophe, which is a key mechanism of cell killing by TTK inhibitors.[1]

The TTK Signaling Pathway

The TTK signaling pathway is a tightly regulated cascade of phosphorylation events that are essential for the proper execution of mitosis. A simplified representation of this pathway is depicted below.

TTK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core TTK Signaling cluster_downstream Downstream SAC Activation cluster_inhibitor Inhibitor Action Upstream_Signals Mitotic Entry Signals (e.g., Cdk1/Cyclin B) TTK_inactive Inactive TTK/Mps1 Upstream_Signals->TTK_inactive Activation TTK_active Active TTK/Mps1 (Autophosphorylation) TTK_inactive->TTK_active Autophosphorylation Knl1 Knl1/Spc105 TTK_active->Knl1 Phosphorylation p_Knl1 Phosphorylated Knl1 Knl1->p_Knl1 Bub1_Bub3 Bub1/Bub3 Complex p_Knl1->Bub1_Bub3 Recruitment Mad1_Mad2 Mad1/Mad2 Complex Bub1_Bub3->Mad1_Mad2 Recruitment MCC Mitotic Checkpoint Complex (MCC) (Mad2, BubR1, Bub3, Cdc20) Mad1_Mad2->MCC MCC Assembly APC_C APC/C MCC->APC_C Inhibition Anaphase Anaphase Progression APC_C->Anaphase Degradation of Securin & Cyclin B TTKi TTK Inhibitor TTKi->TTK_active Inhibition

Caption: The TTK signaling pathway in the spindle assembly checkpoint.

Quantitative Data on TTK Inhibitors

The potency of TTK inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in cellular assays and their inhibitory constant (Ki) in enzymatic assays. A lower value for both parameters indicates a more potent inhibitor. The following table summarizes publicly available data for a well-characterized TTK inhibitor, CFI-402257.

InhibitorTargetIC50 (nM)Ki (nM)Cell LineAssay TypeReference
CFI-402257TTK/Mps11.20.09-Recombinant Enzyme Assay[1][3]
CFI-402257TTK/Mps16.5-HCT116Cellular Autophosphorylation[8]
CFI-402257SAC64-HCT116SAC Inactivation Assay[1]

Experimental Protocols

The characterization of TTK inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular mechanism of action. Below are detailed protocols for key experiments.

In Vitro TTK Kinase Assay (e.g., ADP-Glo™ Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant TTK.

Materials:

  • Recombinant human TTK/Mps1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compound (TTK inhibitor)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute in kinase assay buffer.

  • In a 96-well plate, add the kinase assay buffer, the substrate (MBP), and ATP.

  • Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Initiate the reaction by adding the recombinant TTK enzyme to all wells except the "no enzyme" control.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.

Cell-Based TTK Autophosphorylation Assay

This assay assesses the ability of an inhibitor to block TTK autophosphorylation in a cellular context, which is a marker of its target engagement.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Cell culture medium and supplements

  • Test compound (TTK inhibitor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-TTK (e.g., Thr676), anti-total-TTK, and a loading control (e.g., anti-GAPDH)

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or DMSO for a specified duration (e.g., 2-4 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated TTK to total TTK.

Spindle Assembly Checkpoint (SAC) Inactivation Assay (Mitotic Slippage)

This assay measures the ability of a TTK inhibitor to override a nocodazole-induced mitotic arrest, a hallmark of SAC inactivation.

Materials:

  • Human cancer cell line (e.g., HeLa or HCT116)

  • Cell culture medium and supplements

  • Nocodazole (B1683961) (a microtubule-depolymerizing agent)

  • Test compound (TTK inhibitor)

  • Propidium iodide (PI) or DAPI for DNA staining

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells and synchronize them in the G2/M phase of the cell cycle (e.g., using a thymidine-nocodazole block).

  • Release the cells from the block and treat them with nocodazole to induce mitotic arrest.

  • Add serial dilutions of the test compound or DMSO to the arrested cells.

  • Incubate for a defined period (e.g., 2-4 hours).

  • Harvest the cells, fix them, and stain the DNA with PI or DAPI.

  • Analyze the cell cycle distribution by flow cytometry or visualize the nuclear morphology by fluorescence microscopy.

  • Quantify the percentage of cells that have exited mitosis (i.e., have a 4N DNA content but are in G1) as a measure of SAC inactivation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Mechanism of Action cluster_preclinical Preclinical Efficacy Kinase_Assay In Vitro Kinase Assay (IC50, Ki determination) Autophosphorylation Cellular Autophosphorylation Assay (Target Engagement) Kinase_Assay->Autophosphorylation Potent inhibitors proceed SAC_Assay SAC Inactivation Assay (Mitotic Slippage) Autophosphorylation->SAC_Assay Confirmed target engagement Phenotypic_Assay Phenotypic Assays (Chromosome Missegregation, Aneuploidy, Cell Death) SAC_Assay->Phenotypic_Assay Demonstrated SAC override Xenograft Xenograft/PDX Models (In Vivo Efficacy) Phenotypic_Assay->Xenograft Promising cellular phenotype

Caption: A typical experimental workflow for the characterization of TTK inhibitors.

Conclusion

TTK inhibitors represent a targeted therapeutic strategy that exploits the reliance of cancer cells on the spindle assembly checkpoint. By disrupting this crucial mitotic safeguard, these inhibitors induce a state of chromosomal instability that is ultimately lethal to cancer cells. The in-depth understanding of the TTK signaling pathway and the availability of robust experimental protocols are essential for the continued development and optimization of this promising class of anti-cancer drugs. This guide provides a foundational resource for professionals in the field to advance their research and development efforts in targeting TTK for cancer therapy.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of TTK Inhibitor 4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of potent compounds like TTK (Threonine Tyrosine Kinase) inhibitors are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of "TTK inhibitor 4" and its associated contaminated materials.

Disclaimer: "this compound" is used as a representative example. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact inhibitor you are using, as disposal protocols can vary. Unless the SDS explicitly states otherwise, all research chemicals should be treated as hazardous waste.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, adherence to strict safety protocols is mandatory to prevent exposure and contamination.

  • Engineering Controls: All handling and disposal procedures should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times.[4] Avoid all direct contact with the chemical.[5]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or aerosols.
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended if dust or aerosols may be generated outside a fume hood.[2][4]To prevent inhalation of the compound.
  • General Hygiene: Always wash hands thoroughly with soap and water after handling the inhibitor.[4] Avoid eating, drinking, or smoking in areas where the compound is used or stored.[4]

TTK Signaling Pathway

TTK, also known as Mps1, is a crucial dual-specificity protein kinase that regulates the spindle assembly checkpoint (SAC) to ensure the accurate segregation of chromosomes during mitosis.[6] It acts as a master regulator by phosphorylating a cascade of downstream substrates.[4][5] Inhibition of this pathway is a key strategy in oncology research.

TTK_Signaling_Pathway cluster_Kinetochore Unattached Kinetochore cluster_MCC Mitotic Checkpoint Complex (MCC) Assembly cluster_APC Anaphase-Promoting Complex (APC/C) Inhibition TTK TTK (Mps1) Knl1 Knl1 TTK->Knl1 P Bub1 Bub1-Bub3 TTK->Bub1 P Mad1 Mad1-Mad2 TTK->Mad1 P Knl1->Bub1 recruits Mad1_p Phosphorylated Mad1 Bub1->Mad1 binds Cdc20 Cdc20 Mad1_p->Cdc20 interacts with MCC MCC (BubR1-Bub3, Mad2, Cdc20) Cdc20->MCC APC APC/C MCC->APC inhibits Anaphase Anaphase Onset APC->Anaphase

TTK (Mps1) phosphorylation cascade in the spindle assembly checkpoint.

Waste Segregation and Disposal Procedures

Proper segregation of waste is fundamental to safe and compliant disposal.[4][6] Never mix TTK inhibitor waste with non-hazardous trash or dispose of it down the drain.[4][5][6]

Waste StreamDisposal Procedure
Unused or Expired TTK Inhibitor (Solid) Treat as hazardous chemical waste. Place in a clearly labeled, sealed, and appropriate hazardous waste container.[4][6] Arrange for disposal through a licensed hazardous material disposal company.[4]
Solutions Containing TTK Inhibitor (Liquid) Collect in a dedicated, sealed, and leak-proof hazardous waste container compatible with the solvent. Label clearly with "Hazardous Waste" and all chemical contents.[1][6]
Contaminated Labware (e.g., pipette tips, vials, gloves) Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.[4][6] Ensure the container is sealed to prevent leakage.
Spill Cleanup Materials In the event of a spill, absorb the material with an inert substance (e.g., vermiculite). Collect all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.[4]

Step-by-Step Disposal Workflow

The following workflow provides a logical sequence for the safe disposal of TTK inhibitor waste. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.[1][2]

Disposal_Workflow start Start: Generate TTK Inhibitor Waste ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste at Point of Generation ppe->segregate solid_waste Solid Waste (Unused product, contaminated labware) segregate->solid_waste  Solid liquid_waste Liquid Waste (Solutions containing inhibitor) segregate->liquid_waste  Liquid contain_solid 3a. Place in Labeled Solid Hazardous Waste Container solid_waste->contain_solid contain_liquid 3b. Place in Labeled Liquid Hazardous Waste Container liquid_waste->contain_liquid seal 4. Securely Seal Container(s) contain_solid->seal contain_liquid->seal storage 5. Store in Designated Satellite Accumulation Area seal->storage contact_ehs 6. Contact Institutional EHS for Pickup storage->contact_ehs documentation 7. Complete Waste Disposal Documentation contact_ehs->documentation end End: Compliant Disposal documentation->end

Workflow for the safe disposal of TTK inhibitor waste.

By adhering to these procedures, laboratory personnel can effectively minimize health risks, prevent environmental contamination, and ensure that the disposal of this compound is handled in a safe, responsible, and compliant manner.

References

Personal protective equipment for handling TTK inhibitor 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of TTK Inhibitor 4, a potent kinase inhibitor intended for laboratory research. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. As a potent, biologically active small molecule, it should be treated as potentially hazardous.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive approach to personal protective equipment is mandatory when handling this compound. The required PPE varies depending on the specific laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[1][2]- Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination.[1]- Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.[1]- Lab Coat: A dedicated disposable or non-absorbent lab coat.[1]- Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1][2]
Solution Preparation and Handling - Gloves: Two pairs of nitrile gloves.[1]- Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1][2]- Lab Coat: Standard laboratory coat.[1]- Ventilation: Work should be conducted in a chemical fume hood.[1][2]
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves.[1]- Eye Protection: Safety glasses with side shields.[1][2]- Lab Coat: Standard laboratory coat.[1]- Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet.[1][2]
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves.[1]- Eye Protection: Chemical splash goggles.[1]- Lab Coat: Standard laboratory coat.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to minimize exposure risk.

1. Designated Area:

  • All work with this compound, from preparation to disposal, should be conducted in a designated and clearly marked area within the laboratory.[1][3]

2. Engineering Controls:

  • Fume Hood/Biological Safety Cabinet: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of dust or aerosols.[1][2][3]

3. Standard Operating Procedures:

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[1]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

  • Spill Kit: A cytotoxic spill kit should be readily accessible.[4]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE weigh Weigh Solid Compound in Fume Hood prep_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve add_to_assay Add to In Vitro/Cell-Based Assay dissolve->add_to_assay Transfer to experiment incubate Incubate add_to_assay->incubate analyze Analyze Results incubate->analyze decontaminate Decontaminate Surfaces & Equipment analyze->decontaminate Post-experiment cleanup dispose_waste Dispose of Waste in Labeled Containers decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

1. Waste Segregation:

  • All materials that come into contact with this compound, including gloves, pipette tips, and culture media, must be treated as cytotoxic waste.[4][5]

  • Do not mix cytotoxic waste with general laboratory waste.[4]

2. Waste Containers:

  • Solid Waste: Dispose of contaminated solid waste (e.g., gloves, lab coats, plasticware) in a designated, leak-proof, and puncture-resistant container labeled with "Hazardous Waste" and "Cytotoxic".[3][4][6]

  • Liquid Waste: Collect contaminated liquid waste in a sealed, shatter-resistant container, also clearly labeled as "Hazardous Waste" and "Cytotoxic".

  • Sharps: Needles and other sharps must be disposed of in a designated cytotoxic sharps container.[4][5][6]

3. Decontamination:

  • Work surfaces and equipment should be decontaminated after use. A solution of detergent and water is recommended for initial cleaning.[4]

4. Final Disposal:

  • All cytotoxic waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[3] This waste is typically incinerated or chemically neutralized by a specialized waste management company.[4][6]

Waste Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_seg Waste Segregation & Collection cluster_waste_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, PPE, etc.) solid_container Labeled Cytotoxic Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquid Waste (Media, Solvents) liquid_container Labeled Cytotoxic Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, Syringes) sharps_container Labeled Cytotoxic Sharps Container sharps_waste->sharps_container ehs_pickup Arrange Pickup with EHS solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup incineration Incineration/Chemical Neutralization ehs_pickup->incineration

Caption: Procedure for the proper disposal of cytotoxic waste.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution

  • Preparation: Don all appropriate PPE as outlined in the table above for "Solution Preparation and Handling."

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.

  • Dissolving: Add the appropriate volume of a suitable solvent (e.g., anhydrous DMSO) to the vial containing the powder.[7]

  • Mixing: Vortex or sonicate the solution briefly until the powder is completely dissolved.[7]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[7]

Protocol: In Vitro Kinase Assay

  • Dilution: Prepare serial dilutions of the this compound stock solution in the appropriate assay buffer.

  • Plate Setup: In a microplate, add the diluted inhibitor or a vehicle control.

  • Enzyme and Substrate Addition: Add the TTK kinase and its specific substrate to each well.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature and for the appropriate duration for the kinase reaction.

  • Detection: Stop the reaction and measure kinase activity using a suitable detection method (e.g., luminescence or fluorescence-based assays).[8]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.